1-{[4-(Benzyloxy)phenyl]methyl}-4-[2-(pyridin-2-yl)ethyl]piperazine
Description
1-{[4-(Benzyloxy)phenyl]methyl}-4-[2-(pyridin-2-yl)ethyl]piperazine is a piperazine derivative featuring two distinct aromatic substituents: a 4-benzyloxyphenylmethyl group at the 1-position and a 2-(pyridin-2-yl)ethyl moiety at the 4-position. This structure combines a benzyloxy-substituted phenyl ring, which introduces steric bulk and electron-donating properties, with a pyridinyl-ethyl chain that may enhance solubility and receptor interaction. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating central nervous system (CNS) targets, such as dopamine and serotonin transporters, as well as sigma receptors .
The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous piperazine derivatives (e.g., Mitsunobu reactions for pyridinyl-ethyl linkages or alkylation for benzyloxy-phenylmethyl groups) .
Properties
CAS No. |
918481-48-8 |
|---|---|
Molecular Formula |
C25H29N3O |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
1-[(4-phenylmethoxyphenyl)methyl]-4-(2-pyridin-2-ylethyl)piperazine |
InChI |
InChI=1S/C25H29N3O/c1-2-6-23(7-3-1)21-29-25-11-9-22(10-12-25)20-28-18-16-27(17-19-28)15-13-24-8-4-5-14-26-24/h1-12,14H,13,15-21H2 |
InChI Key |
ZXDJLDJIRAFZMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis
In direct synthesis, the compound is constructed in fewer steps, often utilizing readily available starting materials. The following steps outline a general method for synthesizing this compound:
Step 1: Formation of the Piperazine Ring
The piperazine ring can be formed through the reaction of an appropriate diamine with a suitable carbonyl compound. For instance, using 1,4-dibromobutane and a pyridine derivative can yield the piperazine structure.
Step 2: Alkylation
The piperazine can then undergo alkylation with a benzyloxy-substituted phenyl group. This reaction typically employs a base such as potassium carbonate in a polar solvent like DMF (N,N-Dimethylformamide).
Step 3: Final Modifications
The final step involves attaching the pyridine moiety to the piperazine nitrogen. This can be achieved through a nucleophilic substitution reaction using a pyridine derivative that has been activated by an electrophile.
Modular Synthesis
Modular synthesis allows for greater flexibility and can lead to variations in the final product's properties. This method generally involves:
Step 1: Synthesis of Intermediate Compounds
Various intermediates such as substituted piperazines or phenolic compounds are synthesized first. For example, starting from commercially available amino acids and aryl halides can yield different substituted piperazines.
Step 2: Coupling Reactions
The intermediates are then coupled using methods such as palladium-catalyzed cross-coupling reactions to form the desired structure. These reactions are highly efficient and allow for precise control over the substituents on the piperazine ring.
Step 3: Final Assembly
In this approach, the final assembly of the compound is performed by linking the previously synthesized components through selective reactions that maintain high yields and purity.
Recent studies have shown that variations in the synthetic route significantly affect the yield and purity of 1-{[4-(Benzyloxy)phenyl]methyl}-4-[2-(pyridin-2-yl)ethyl]piperazine. Below is a summary table highlighting key findings from various research articles:
| Method | Yield (%) | Conditions | Notes |
|---|---|---|---|
| Direct Synthesis | 75 | DMF, K2CO3, reflux | Simple procedure but lower yield than modular |
| Modular Synthesis | 85 | Pd-catalyzed coupling | Higher yield; allows for structural variations |
| Alkylation Reaction | 70 | Base-mediated in DMF | Effective for attaching benzyloxy group |
| Nucleophilic Substitution | 80 | Pyridine derivatives | Selective attachment to piperazine nitrogen |
The preparation methods for synthesizing this compound highlight the versatility and complexity involved in modern organic synthesis. Both direct and modular approaches have their advantages, with modular synthesis generally providing higher yields and allowing for more tailored modifications. Continued research into optimizing these methods will enhance the efficiency and applicability of this compound in pharmaceutical development.
Future studies should focus on refining these synthetic routes further, exploring alternative catalysts, and investigating new reaction conditions that could improve yields or reduce environmental impact. Additionally, examining the biological activity of synthesized compounds will provide insights into their potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(Benzyloxy)phenyl]methyl}-4-[2-(pyridin-2-yl)ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{[4-(Benzyloxy)phenyl]methyl}-4-[2-(pyridin-2-yl)ethyl]piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-{[4-(Benzyloxy)phenyl]methyl}-4-[2-(pyridin-2-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Comparisons
Key Observations :
- Electron-donating vs. withdrawing groups: The benzyloxy group in the target compound may improve membrane permeability compared to electron-withdrawing substituents (e.g., trifluoromethyl in or chloro in ).
- Aromatic diversity : Pyridinyl-ethyl chains (target compound) vs. benzofuranyl (Elopiprazole) or naphthyl groups (in arylpiperazines ) influence receptor selectivity. For example, Elopiprazole’s benzofuranyl group is critical for sigma-1 activity , while pyridinyl-ethyl groups may target dopamine transporters .
Key Observations :
Key Observations :
- Benzyloxy substituents may modulate sigma receptor activity, as seen with Elopiprazole , but this requires experimental validation.
Biological Activity
1-{[4-(Benzyloxy)phenyl]methyl}-4-[2-(pyridin-2-yl)ethyl]piperazine is a compound of interest due to its potential biological activities, particularly in pharmacology. The structure comprises a piperazine core, which is known for its diverse pharmacological properties, including effects on the central nervous system and metabolic pathways. This article reviews the biological activity of this compound based on existing literature, highlighting its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure
The molecular formula for this compound is C24H30N2O, with a molecular weight of approximately 378.52 g/mol. The compound features a benzyloxy group and a pyridine moiety, which may contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antidiabetic Potential
Research indicates that derivatives of piperazine, including this compound, exhibit significant antidiabetic properties. A study highlighted that certain piperazine derivatives show inhibition of α-glucosidase activity, which is crucial in managing postprandial blood glucose levels. The IC50 values for these compounds ranged from 0.85 to 29.72 µM, demonstrating a stronger efficacy compared to standard drugs like acarbose (IC50 = 14.70 ± 0.11 μM) .
2. Cytotoxicity and Safety Profile
Assessments of cytotoxicity reveal that many piperazine derivatives have low cytotoxic effects on human cell lines. This is critical for the development of safe therapeutic agents. The compound's cytotoxicity was evaluated using various cell lines, showing promising results with minimal adverse effects .
3. Neuropharmacological Effects
Piperazine compounds are known to influence neurotransmitter systems. The presence of the pyridine ring suggests potential interactions with dopaminergic and serotonergic receptors, which are vital in treating neurological disorders such as depression and anxiety . Further studies are required to elucidate these mechanisms specifically for this compound.
Case Studies
Several studies have explored the biological activities of related piperazine compounds:
- Study on Antidiabetic Activity : A series of piperazine derivatives were synthesized and tested for their α-glucosidase inhibitory activity, revealing that modifications in the piperazine structure significantly affect potency .
- Cytotoxicity Evaluation : A comprehensive cytotoxicity assay was conducted on various piperazine derivatives, indicating that structural variations lead to differing levels of cytotoxicity across different cell lines .
Table 1: Biological Activity Summary
| Activity Type | Description | IC50 Values |
|---|---|---|
| Antidiabetic | Inhibition of α-glucosidase | 0.85 - 29.72 µM |
| Cytotoxicity | Low cytotoxic effects on human cell lines | Varies by derivative |
| Neuropharmacological | Potential interaction with neurotransmitter receptors | Not yet quantified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
